molecular formula C10H14N2O B566402 3-o-Tolylpropanehydrazide CAS No. 103392-81-0

3-o-Tolylpropanehydrazide

Cat. No.: B566402
CAS No.: 103392-81-0
M. Wt: 178.235
InChI Key: IOXODRZBFSCSEM-UHFFFAOYSA-N
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Description

3-o-Tolylpropanehydrazide is a hydrazide derivative characterized by a propane backbone with a hydrazide functional group (-CONHNH₂) and an ortho-tolyl (2-methylphenyl) substituent. Hydrazides like this compound are critical intermediates in organic synthesis, particularly for constructing heterocycles (e.g., oxadiazoles, thiosemicarbazides) and bioactive molecules .

Properties

IUPAC Name

3-(2-methylphenyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-4-2-3-5-9(8)6-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXODRZBFSCSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652201
Record name 3-(2-Methylphenyl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103392-81-0
Record name 3-(2-Methylphenyl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-o-Tolylpropanehydrazide typically involves the reaction of 3-o-Tolylpropanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazide derivative. The reaction can be represented as follows:

3-o-Tolylpropanoic acid+Hydrazine hydrateThis compound+Water\text{3-o-Tolylpropanoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-o-Tolylpropanoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-o-Tolylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

3-o-Tolylpropanehydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-o-Tolylpropanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including enzyme inhibition and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-o-Tolylpropanehydrazide with structurally related propanehydrazide derivatives:

Compound Molecular Formula Molecular Weight Key Substituent Melting Point (°C) Synthetic Yield Key Applications
This compound* C₁₀H₁₃N₂O 179.23 o-Tolyl (2-methylphenyl) Not reported Not reported Intermediate for heterocycles
3,3,3-Trifluoropropanehydrazide C₃H₅F₃N₂O 148.08 Trifluoromethyl Not reported Not reported Pharmaceuticals, agrochemicals
3-(4-Hydroxyphenyl)propanohydrazide C₉H₁₂N₂O₂ 180.21 4-Hydroxyphenyl Not reported Not reported Bioactive molecule synthesis
3-[2-Oxoquinolin-1(2H)-yl]-propanehydrazide C₁₂H₁₁N₃O₂ 237.24 2-Oxoquinolinyl Not reported Not reported Anticancer, antimicrobial agents
3-(Dimethylamino)propanehydrazide C₅H₁₃N₃O 131.18 Dimethylamino Not reported Not reported Chemical intermediate

*Note: Data for this compound inferred from structural analogs.

Reactivity and Functionalization

  • Hydrazide Core Reactivity: All propanehydrazides share reactivity with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, which are precursors to heterocyclic systems like oxadiazoles . For example, 3-[2-oxoquinolin-1(2H)-yl]-propanehydrazide forms thiosemicarbazides and oxadiazoles with thiourea or carbon disulfide .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃): Enhance electrophilic reactivity and metabolic stability, as seen in 3,3,3-trifluoropropanehydrazide . Aromatic Substituents (e.g., o-Tolyl, 4-Hydroxyphenyl): Influence π-π stacking interactions and solubility. The hydroxyl group in 3-(4-hydroxyphenyl)propanohydrazide increases hydrophilicity but may reduce membrane permeability . Amino Groups (e.g., -N(CH₃)₂): Introduce basicity, affecting solubility and intermolecular interactions .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Aromatic and heterocyclic substituents enhance biological activity, while fluorinated groups improve pharmacokinetic stability .

Synthetic Efficiency : High-yield routes (e.g., >80% for carbohydrazides ) are critical for scaling up pharmaceutical intermediates.

Safety Considerations: Amino- and fluorinated derivatives require specialized handling due to toxicity risks .

Biological Activity

3-o-Tolylpropanehydrazide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the hydrazide class of compounds, characterized by the presence of the hydrazine functional group (-NH-NH2) attached to a propanamide structure. The presence of the aromatic o-tolyl group enhances its lipophilicity and may contribute to its biological activity.

Antioxidant Activity

Research has demonstrated that derivatives of hydrazides, including this compound, exhibit significant antioxidant properties. For instance, a study highlighted that certain hydrazone derivatives showed antioxidant activity comparable to ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity of Hydrazone Derivatives

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compound1.35 times higherYes
Other Hydrazone Derivative A1.37 times higherYes
Other Hydrazone Derivative B1.26 times higherYes

Anticancer Activity

Several studies have reported on the anticancer potential of hydrazone derivatives, including those based on this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a recent study focusing on colon cancer cells (HT-29), derivatives of this compound demonstrated significant cytotoxic effects. The most active compounds were identified through both 2D and 3D cell culture assays, indicating their potential for further development as anticancer agents .

The biological activity of this compound is believed to be linked to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The azomethine (-NH-N=CH-) moiety present in these compounds has been associated with various pharmacological effects, including the modulation of reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of hydrazides. Modifications to the aromatic ring or the hydrazine moiety can significantly influence both the potency and selectivity of these compounds against specific biological targets. For example, substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake, thereby increasing efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-o-Tolylpropanehydrazide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation of o-tolylpropanoic acid derivatives with hydrazine. For example, a reflux setup (60–70°C, 6 hours) in acetonitrile with triethylamine as a base can yield hydrazide derivatives . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of acyl chloride to hydrazine), solvent polarity, and temperature. Catalysts like phosphorus oxychloride or tosyl chloride may improve reaction efficiency, though prolonged reaction times or harsh conditions should be avoided to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm hydrazide formation (e.g., NH2_2 peaks at δ 7–9 ppm) and aromatic proton integration for the o-tolyl group .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and N–H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C10_{10}H14_{14}N2_2O, MW 194.24) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) using reverse-phase columns and UV detection at 254 nm .

Q. How can researchers validate the purity of this compound before experimental use?

  • Methodological Answer : Combine melting point analysis (compare observed vs. literature values, e.g., ~193°C for analogous hydrazides ) with TLC (silica gel, ethyl acetate/hexane eluent) to detect impurities. Column chromatography (100–200 mesh silica) with gradient elution ensures purification .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The hydrazide group (–CONHNH2_2) acts as a nucleophile, attacking electrophilic carbons in acyl chlorides or carbonyl compounds. Density Functional Theory (DFT) simulations can model transition states and charge distribution, while kinetic studies (e.g., varying pH or solvent polarity) reveal rate dependencies. For example, polar aprotic solvents like DMF enhance nucleophilicity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts or IR bands may arise from tautomerism (e.g., hydrazide-hydrazone equilibrium) or crystal packing effects. Use X-ray crystallography to confirm solid-state structures and variable-temperature NMR to detect dynamic equilibria. Cross-validate with high-resolution MS to rule out isotopic or fragmentation anomalies .

Q. What strategies mitigate thermal degradation of this compound during storage or reaction conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Store samples in amber glass under inert gas (N2_2 or Ar) at –20°C to prevent oxidation. For reactions requiring elevated temperatures, use short durations (<2 hours) and stabilize with antioxidants like BHT (butylated hydroxytoluene) .

Q. How can computational tools predict the bioactivity or toxicity profile of this compound derivatives?

  • Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., logP, H-bond donors) with biological endpoints. Molecular docking (e.g., AutoDock Vina) screens for target binding (e.g., enzymes like monoamine oxidase). Validate predictions with in vitro assays (e.g., cytotoxicity testing on HEK-293 cells) .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (IC50_{50}/EC50_{50} calculations). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and p-values (<0.05) for significance .

Q. How should researchers design controlled experiments to assess the catalytic efficiency of this compound in organic transformations?

  • Methodological Answer : Implement a factorial design varying catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent (polar vs. nonpolar). Monitor reaction progress via GC-MS or 1^1H NMR. Calculate turnover numbers (TON) and frequencies (TOF) to quantify efficiency .

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